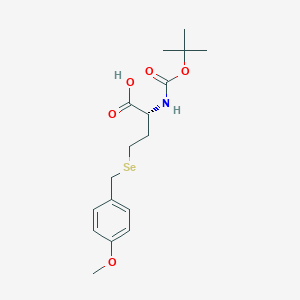

Boc-D-HomoSec(Mob)-OH

Description

Boc-D-HomoSec(Mob)-OH is a specialized amino acid derivative used in peptide synthesis and biochemical research. It features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a methoxybenzyl (Mob) group on the selenocysteine (Sec) side chain. The "Homo" prefix indicates an elongated carbon backbone compared to standard selenocysteine derivatives. This compound is supplied by Hangzhou Verychem Science & Technology Co., Ltd., among others, for research purposes . Its primary applications include the synthesis of selenium-containing peptides, which are critical in studying redox-active enzymes and antioxidant systems.

Properties

Molecular Formula |

C17H25NO5Se |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2R)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |

InChI Key |

DACGJHKBWPCGRY-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-HomoSec(Mob)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-homoserine is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-homoserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Protection of the Hydroxyl Group: The hydroxyl group of D-homoserine is protected using the methoxybenzyl (Mob) group. This can be done by reacting the Boc-protected D-homoserine with methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Boc-D-HomoSec(Mob)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Mob protecting groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Mob removal.

Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

Deprotected Amino Acid: D-Homoserine after removal of Boc and Mob groups.

Peptides: Various peptides formed by coupling this compound with other amino acids.

Scientific Research Applications

Boc-D-HomoSec(Mob)-OH is widely used in:

Peptide Synthesis: As a building block for synthesizing peptides and proteins.

Medicinal Chemistry: In the development of peptide-based drugs.

Biological Research: Studying protein-protein interactions and enzyme mechanisms.

Industrial Applications: Production of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-D-HomoSec(Mob)-OH primarily involves its role in peptide synthesis:

Molecular Targets: Reacts with other amino acids to form peptide bonds.

Pathways Involved: Peptide bond formation through nucleophilic attack of the amino group on the carboxyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Protecting Groups

a) Boc-D-Sec(Mob)-OH

- Structure: Similar backbone but lacks the "Homo" extension, retaining the standard selenocysteine structure.

- Molecular Weight: ~388.32 g/mol (based on Catalog No. C0036) .

- Applications : Used in selenium-containing peptide synthesis but with shorter side chains.

b) Fmoc-D-HomoSec(pMeBzl)-OH

- Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc and a para-methylbenzyl (pMeBzl) substituent instead of Mob.

- Molecular Weight : ~411.46 g/mol (analogous Fmoc-D-Homocit-OH data) .

- Applications : Favored in solid-phase peptide synthesis (SPPS) due to Fmoc’s base-labile nature, contrasting with Boc’s acid-labile removal.

- Key Difference : The pMeBzl group offers enhanced lipophilicity compared to Mob, influencing solubility in organic solvents .

Homoserine and Selenium-Free Analogues

a) Boc-HomoSer(Bzl)-OH

- Structure : Replaces selenium with a sulfur atom and features a benzyl (Bzl)-protected homoserine side chain.

- Molecular Weight : 309.36 g/mol (CAS 59408-74-1) .

- Applications: Used in non-selenium peptide studies, particularly for investigating post-translational modifications.

- Key Difference: The absence of selenium reduces redox activity, making it unsuitable for studies requiring selenol groups .

b) Boc-D-Val-OH

- Structure : A simpler Boc-protected valine derivative without extended side chains or heavy atoms.

- Molecular Weight : 217.26 g/mol (CAS 22838-58-0) .

- Applications : Common in standard peptide synthesis for introducing hydrophobic residues.

- Key Difference : Lacks the functionalized side chain of Boc-D-HomoSec(Mob)-OH, limiting its use in redox studies .

Solubility and Stability

- This compound : Typically soluble in dimethyl sulfoxide (DMSO) or dichloromethane (DCM), with storage recommended at -20°C .

- Fmoc-D-HomoSec(pMeBzl)-OH : Similar solubility but higher molecular weight (411.46 g/mol) may reduce solubility in polar solvents .

- Boc-HomoSer(Bzl)-OH : Solubility in DCM and moderate stability at room temperature, with a lower molecular weight (309.36 g/mol) .

Biological Activity

Boc-D-HomoSec(Mob)-OH is a synthetic compound that plays a significant role in peptide synthesis and has garnered attention for its unique properties and potential biological applications. This article explores its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2044710-79-2

- Molecular Formula : C17H25NO5Se

- Molecular Weight : 402.34 g/mol

- Purity : 97%

The compound features a tert-butyloxycarbonyl (Boc) protective group on the amino function and a methoxybenzyl (Mob) group on the side chain, which helps prevent unwanted side reactions during peptide synthesis. The synthesis typically involves using solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) to facilitate protection reactions .

This compound primarily functions as a building block in peptide synthesis. The protective groups allow for selective deprotection under specific conditions:

- Boc Group Removal : Typically occurs under acidic conditions, such as treatment with trifluoroacetic acid.

- Mob Group Removal : Achieved through reductive conditions, often using hydrogenation methods.

The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological properties and enhance its utility in synthetic biology .

Biological Activity and Molecular Targets

The biological activity of this compound is closely linked to its application in synthesizing peptides that can interact with various molecular targets. These interactions can modulate biological pathways relevant to:

- Enzyme Activity : Peptides synthesized with this compound may act as enzyme inhibitors or activators.

- Receptor Binding : The synthesized peptides could potentially bind to specific receptors, influencing signal transduction pathways.

- Antioxidant Activity : Some derivatives may exhibit antioxidant properties due to the presence of selenium in the structure, which is known for its role in redox reactions.

1. Peptide Synthesis Applications

Research has demonstrated the effectiveness of this compound in synthesizing various biologically active peptides. For instance, studies have shown that peptides containing homo-seleno amino acids exhibit enhanced stability and bioactivity compared to their sulfur counterparts. This stability is crucial for therapeutic applications where prolonged action is desired.

2. Antioxidant Studies

A study investigating the antioxidant properties of seleno-containing peptides found that these compounds effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. The incorporation of this compound into peptide sequences has been shown to enhance these antioxidant effects significantly .

3. Enzyme Interaction Studies

Another area of research focused on how peptides synthesized using this compound interact with specific enzymes involved in metabolic pathways. These studies indicated that certain peptide sequences could inhibit key enzymes, providing insights into developing therapeutic agents for metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Protective Groups | Unique Features |

|---|---|---|

| Boc-Ala-OH | Boc | Commonly used in peptide synthesis |

| Fmoc-HomoSec(Mob)-OH | Fmoc | Different protective strategy; more sensitive to basic conditions |

| Cbz-HomoSec(Mob)-OH | Cbz | Offers different stability profiles |

| This compound | Boc & Mob | Balanced stability; ease of removal under mild conditions |

This compound stands out due to its unique combination of protective groups that facilitate complex peptide synthesis while maintaining stability under various conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.